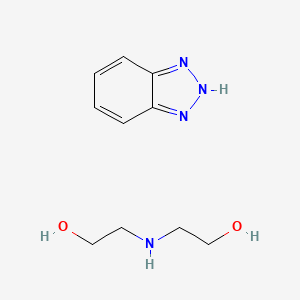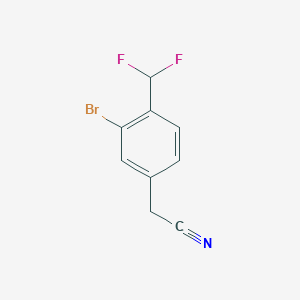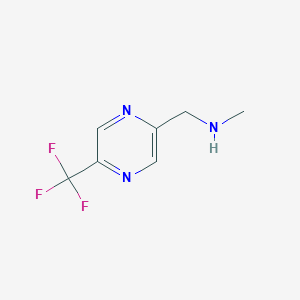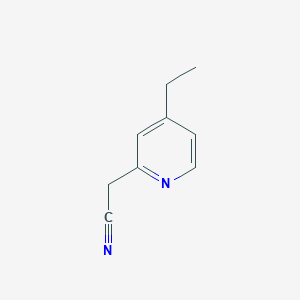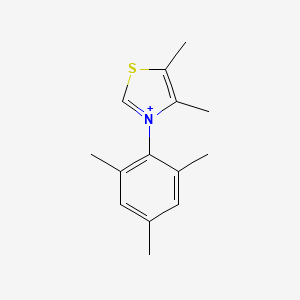
3-Mesityl-4,5-dimethylthiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Mesityl-4,5-dimethylthiazol-3-ium is a heterocyclic organic compound that belongs to the thiazolium family. It is characterized by the presence of a thiazole ring substituted with mesityl and dimethyl groups. This compound is known for its applications in various scientific fields, particularly in cell viability assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesityl-4,5-dimethylthiazol-3-ium typically involves the reaction of mesityl chloride with 4,5-dimethylthiazole in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are optimized for large-scale production, often involving high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-Mesityl-4,5-dimethylthiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The mesityl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium compounds.
科学研究应用
3-Mesityl-4,5-dimethylthiazol-3-ium is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In cell viability assays such as the MTT assay, where it is reduced to formazan by living cells, indicating cell viability.
Medicine: In drug screening and cytotoxicity testing.
Industry: In the development of diagnostic kits and biochemical assays.
作用机制
The primary mechanism of action of 3-Mesityl-4,5-dimethylthiazol-3-ium in cell viability assays involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into an insoluble purple formazan product, which can be quantified spectrophotometrically. The intensity of the color is proportional to the number of viable cells.
相似化合物的比较
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An alternative to MTT with higher sensitivity.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A one-step MTT assay reagent.
Uniqueness
3-Mesityl-4,5-dimethylthiazol-3-ium is unique due to its specific structural features, which confer distinct reactivity and stability. Its mesityl group provides steric hindrance, enhancing its stability compared to other thiazolium compounds. Additionally, its use in specific assays like the MTT assay highlights its importance in biological research.
属性
分子式 |
C14H18NS+ |
|---|---|
分子量 |
232.37 g/mol |
IUPAC 名称 |
4,5-dimethyl-3-(2,4,6-trimethylphenyl)-1,3-thiazol-3-ium |
InChI |
InChI=1S/C14H18NS/c1-9-6-10(2)14(11(3)7-9)15-8-16-13(5)12(15)4/h6-8H,1-5H3/q+1 |
InChI 键 |
DUMLGXQHDKRTKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CSC(=C2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



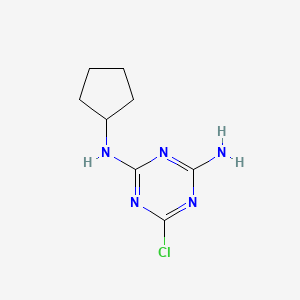
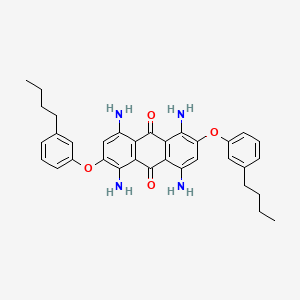
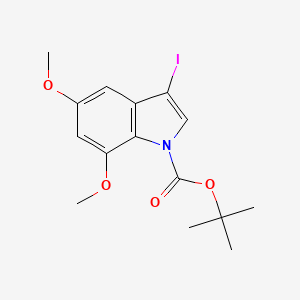
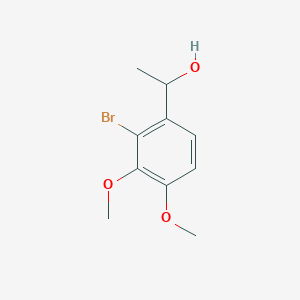
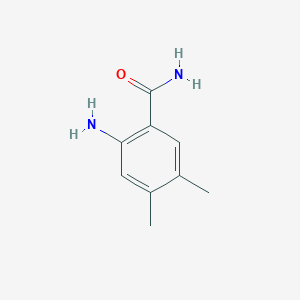
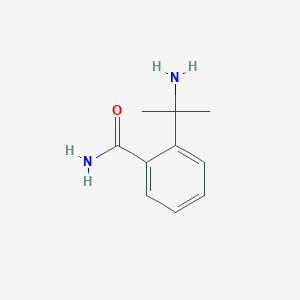

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
